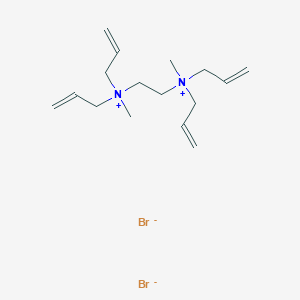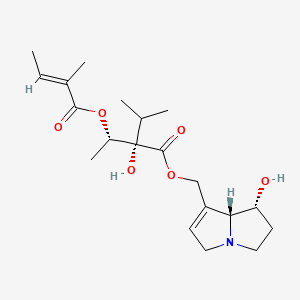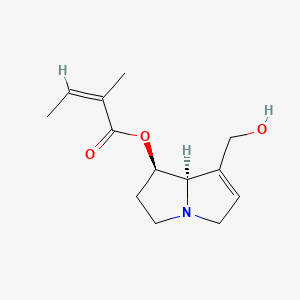
Myoscorpin
Übersicht
Beschreibung
Myoscorpine is a pyrrolizidine alkaloid, a class of secondary metabolites produced by various plant families. These compounds are known for their role in plant defense mechanisms against herbivores. Myoscorpine is found in the roots of Lithospermum erythrorhizon and other plants in the Boraginaceae family
Wissenschaftliche Forschungsanwendungen
Myoscorpine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for other compounds . In biology, myoscorpine and other pyrrolizidine alkaloids are investigated for their role in plant defense mechanisms and interactions with herbivores . In medicine, myoscorpine’s toxic properties are of interest for developing treatments for poisoning and understanding its effects on human health . Industrial applications include its use in the production of natural dyes and other plant-derived products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of myoscorpine involves several steps, starting with the formation of homospermidine from putrescine and spermidine, catalyzed by homospermidine synthase . This is followed by oxidation reactions to form the pyrrolizidine structure . The specific conditions for these reactions typically include the use of dithiothreitol, EDTA, and β-nicotinamide-adenine dinucleotide at a pH of 8.7 and a temperature of 37°C .
Industrial Production Methods: Industrial production of myoscorpine is less common due to its complex synthesis and the presence of toxic pyrrolizidine alkaloids. extraction from natural sources, such as the roots of Lithospermum erythrorhizon, is a viable method. This involves solvent extraction using chloroform, dichloromethane, ethyl acetate, or acetone .
Analyse Chemischer Reaktionen
Types of Reactions: Myoscorpine undergoes various chemical reactions, including oxidation, reduction, and substitution. The initial step involves the oxidation of homospermidine to form the pyrrolizidine structure .
Common Reagents and Conditions: Common reagents used in these reactions include dithiothreitol, EDTA, and β-nicotinamide-adenine dinucleotide . The reactions are typically carried out at a pH of 8.7 and a temperature of 37°C .
Major Products: The major products formed from these reactions include myoscorpine N-oxide and other pyrrolizidine alkaloids such as 7-acetylintermedine N-oxide and 3-acetylmyoscorpine N-oxide .
Wirkmechanismus
The mechanism of action of myoscorpine involves its interaction with molecular targets and pathways in plants and herbivores. Homospermidine synthase catalyzes the formation of homospermidine, which is then converted into the pyrrolizidine structure through oxidation reactions . These compounds act as defense mechanisms in plants by deterring herbivores and can be converted into sex pheromones by certain insects .
Vergleich Mit ähnlichen Verbindungen
Myoscorpine is similar to other pyrrolizidine alkaloids such as 7-acetylintermedine, 7-acetyllycopsamine, echimidine, intermedine, lasiocarpine, lycopsamine, symlandine, symphytine, and symviridine . What sets myoscorpine apart is its specific chemical structure and the unique pathways involved in its biosynthesis . Additionally, its presence in certain plants and its role in plant-insect interactions highlight its uniqueness among pyrrolizidine alkaloids .
Eigenschaften
IUPAC Name |
[(7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6+/t14-,16-,17-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWPTZQHBOWRTF-MVEITQORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@@H](C)O)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231837 | |
| Record name | Myoscorpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82535-76-0 | |
| Record name | Myoscorpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082535760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myoscorpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYOSCORPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/755V48P1HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(E)-octadec-9-enoyl]oxypropyl (E)-octadec-9-enoate](/img/structure/B1609194.png)






